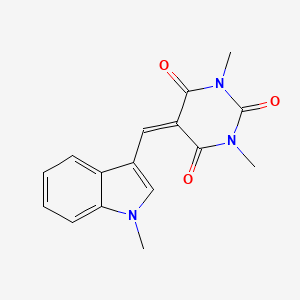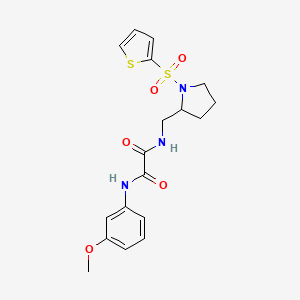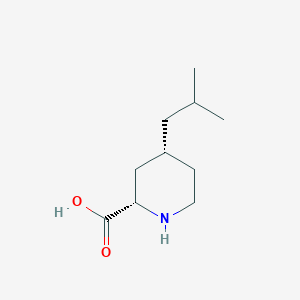
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C21H27N5OS and its molecular weight is 397.54. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Structural Insights
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide has been explored in scientific research primarily for its potential as an inhibitor of enzymes like Nicotinamide N-methyltransferase (NNMT). NNMT plays a significant role in the metabolism of nicotinamide and related compounds, impacting various metabolic and chronic diseases. Studies have revealed structure-activity relationships for small molecule inhibitors of NNMT, demonstrating how alterations in molecular structure can significantly affect enzymatic inhibition potency. The development of NNMT inhibitors is driven by the potential therapeutic applications in treating conditions characterized by abnormal NNMT activity, such as metabolic disorders, cardiovascular disease, cancer, and Parkinson's disease. The inhibition of NNMT has been shown to influence metabolic pathways, suggesting potential therapeutic strategies for obesity and type 2 diabetes through the modulation of enzyme activity (Neelakantan et al., 2017).
Metabolic Effects and Disease Implications
Research has also focused on the metabolic implications of NNMT inhibition. Small molecule inhibitors targeting NNMT have been studied for their effects on metabolic processes, including lipid metabolism and energy homeostasis. These studies suggest that NNMT inhibitors can reverse high-fat diet-induced obesity in mice by altering metabolic profiles, thus highlighting the enzyme's role in cellular metabolism and its potential as a target for obesity and associated metabolic conditions (Neelakantan et al., 2018).
Chemical Synthesis and Potential Applications
The synthesis and functionalization of compounds related to N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide have been topics of interest in the development of potential pharmacological agents. For instance, the synthesis of piperidine derivatives with a quinazoline ring system has been explored for their potential antihypertensive properties, indicating the broad applicability of this chemical structure in medicinal chemistry (Takai et al., 1986).
properties
IUPAC Name |
2-methylsulfanyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5OS/c1-14-23-18-8-4-3-6-16(18)19(24-14)26-12-9-15(10-13-26)25-20(27)17-7-5-11-22-21(17)28-2/h5,7,11,15H,3-4,6,8-10,12-13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIOSWIEHADCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=C(N=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide](/img/structure/B2656928.png)





![2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2656940.png)



amino}methyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2656945.png)
![Ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2656946.png)
![Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2656947.png)
